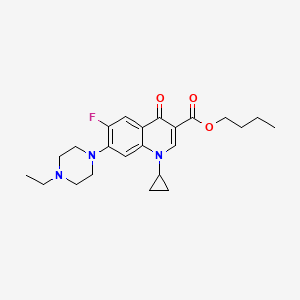![molecular formula C16H12O4 B13851225 7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one](/img/structure/B13851225.png)
7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[3-(hydroxymethyl)phenoxy]chromen-2-one is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This particular compound is known for its potential biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(hydroxymethyl)phenoxy]chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-2H-chromen-2-one and 3-(hydroxymethyl)phenol.
Reaction Conditions: The reaction is carried out under basic conditions using potassium carbonate as a base and dimethylformamide as a solvent.
Reaction Mechanism: The hydroxyl group of 3-(hydroxymethyl)phenol reacts with the 7-hydroxy group of 7-hydroxy-2H-chromen-2-one through a nucleophilic substitution reaction, forming the ether linkage.
Industrial Production Methods
Industrial production of 7-[3-(hydroxymethyl)phenoxy]chromen-2-one follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Chemical Reactions Analysis
Types of Reactions
7-[3-(hydroxymethyl)phenoxy]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenoxy group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: The major product is 7-[3-(carboxymethyl)phenoxy]chromen-2-one.
Reduction: The major product is 7-[3-(hydroxymethyl)phenoxy]dihydrochromen-2-one.
Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
7-[3-(hydroxymethyl)phenoxy]chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in treating diseases such as cancer and Alzheimer’s disease.
Industry: Used in the development of fluorescent dyes and optical brighteners.
Mechanism of Action
The mechanism of action of 7-[3-(hydroxymethyl)phenoxy]chromen-2-one involves:
Molecular Targets: The compound interacts with various enzymes and receptors in the body.
Pathways Involved: It may inhibit specific pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-2H-chromen-2-one: A precursor in the synthesis of 7-[3-(hydroxymethyl)phenoxy]chromen-2-one.
3-(hydroxymethyl)phenol: Another precursor used in the synthesis.
Warfarin: A well-known coumarin derivative used as an anticoagulant.
Properties
Molecular Formula |
C16H12O4 |
|---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
7-[3-(hydroxymethyl)phenoxy]chromen-2-one |
InChI |
InChI=1S/C16H12O4/c17-10-11-2-1-3-13(8-11)19-14-6-4-12-5-7-16(18)20-15(12)9-14/h1-9,17H,10H2 |
InChI Key |
FWUCYTPXYMGTSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C=CC(=O)O3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,2,3,3,5,5,6,6-Octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B13851144.png)
![(3R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851155.png)
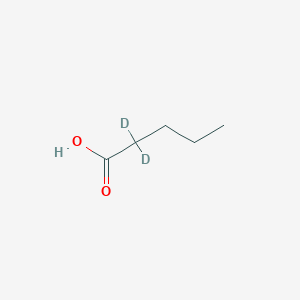


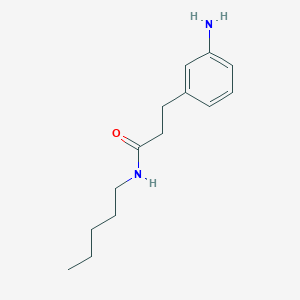

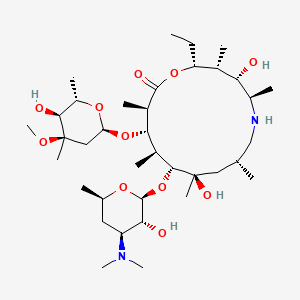
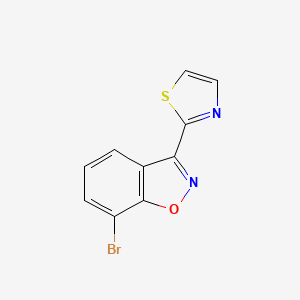


![N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride](/img/structure/B13851204.png)
